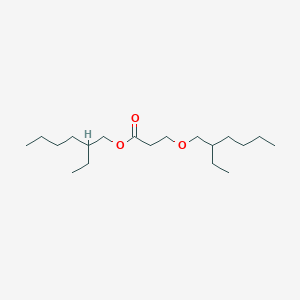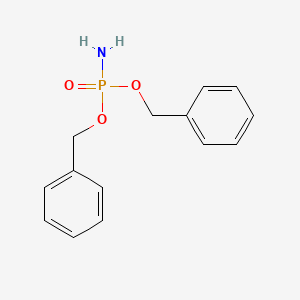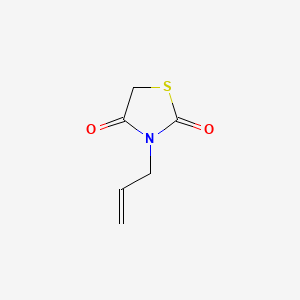![molecular formula C8H7N3 B3052235 7-Methylpyrido[2,3-b]pyrazine CAS No. 397325-35-8](/img/structure/B3052235.png)
7-Methylpyrido[2,3-b]pyrazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . These reactions involve the condensation of different reagents, leading to the formation of the pyrazine ring . The specific synthesis process for 7-Methylpyrido[2,3-b]pyrazine is not explicitly mentioned in the literature.Molecular Structure Analysis
The molecular structure of pyrido[2,3-b]pyrazine derivatives has been ascertained by spectral techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) . Density Functional Theory (DFT) computations have also been used to obtain spectroscopic and electronic properties .Wissenschaftliche Forschungsanwendungen
Optoelectronic Materials
7-Methylpyrido[2,3-b]pyrazine is a molecular scaffold used in the synthesis of organic optoelectronic materials. The synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involves regio-selective amination reactions. These compounds exhibit promising optical and thermal properties, suggesting potential applications in optoelectronics (Meti et al., 2017).
TNF-α Inhibitors
Some derivatives of 7-Methylpyrido[2,3-b]pyrazine have been synthesized and evaluated as tumor necrosis factor-alpha (TNF-α) inhibitors. These compounds have shown potent inhibitory activity, indicating their potential use in therapeutic applications related to TNF-α mediated diseases (Khalifa et al., 2014).
Photocatalytic Activity
A study on the coordination polymer formed from a ligand related to 7-Methylpyrido[2,3-b]pyrazine revealed its photocatalytic activity. The complex showed the ability to degrade methylene blue under UV light and sunlight, highlighting its potential in environmental applications such as water purification (Marcinkowski et al., 2014).
Organic Materials for Electronics
The pyrazino-fused carbazoles and carbolines derived from pyrido[2,3-b]pyrazine have been explored for their potential in organic electronics. These compounds were evaluated for their biological properties, including antiproliferative activity, which may have implications for medical research and drug development (Lassagne et al., 2018).
Corrosion Inhibition
Research on pyrazine derivatives, including 7-Methylpyrido[2,3-b]pyrazine, has shown their potential as corrosion inhibitors for steel. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption properties of these compounds, indicating their application in protecting metals from corrosion (Obot & Gasem, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYYFOFTCIOVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591287 | |
| Record name | 7-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylpyrido[2,3-b]pyrazine | |
CAS RN |
397325-35-8 | |
| Record name | 7-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)
![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)





![3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3052168.png)


